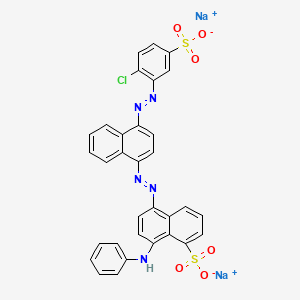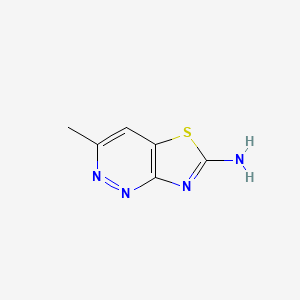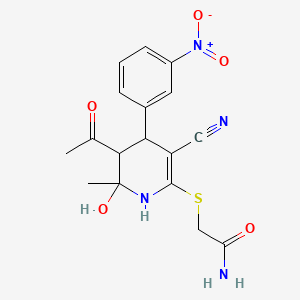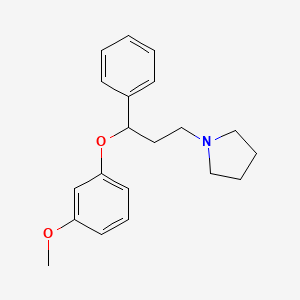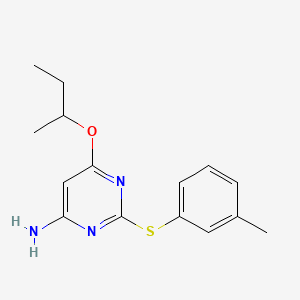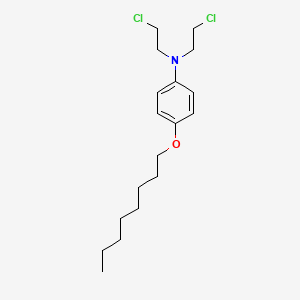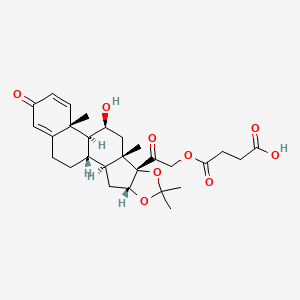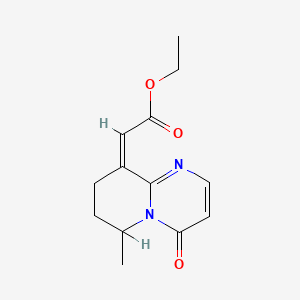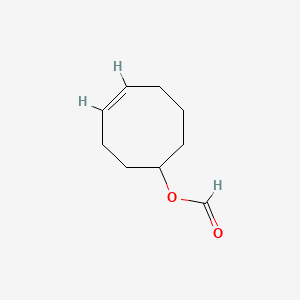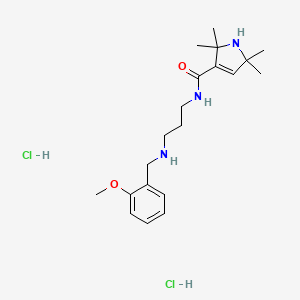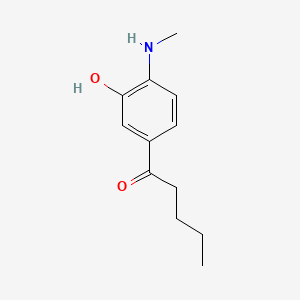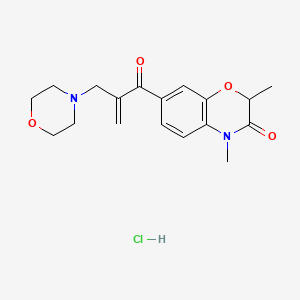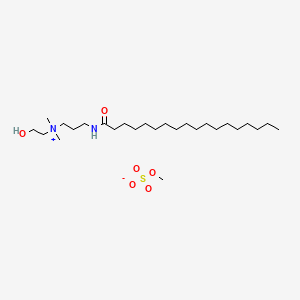
(2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is often utilized in formulations for personal care products, detergents, and other cleaning agents due to its ability to reduce surface tension and enhance the spreading and wetting properties of liquids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate typically involves the following steps:
Amidation Reaction: The initial step involves the reaction of octadecanoic acid with 3-aminopropylamine to form N-(3-aminopropyl)octadecanamide.
Quaternization Reaction: The resulting amide is then reacted with dimethyl sulfate in the presence of a base such as sodium hydroxide to form the quaternary ammonium compound.
Sulphation: Finally, the quaternary ammonium compound is treated with methyl sulphate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, hydroxides, and other nucleophilic species.
Major Products
Oxidation Products: Corresponding oxides and hydroxylated derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Varied depending on the nucleophile used.
Scientific Research Applications
(2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology for its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and cleaning agents.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate involves its surfactant properties. It reduces surface tension, allowing for better spreading and wetting of liquids. The quaternary ammonium group interacts with negatively charged surfaces, disrupting microbial cell membranes and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium chloride
- (2-Hydroxyethyl)methylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium methyl sulphate
Uniqueness
(2-Hydroxyethyl)dimethyl(3-((1-oxooctadecyl)amino)propyl)ammonium methyl sulphate is unique due to its specific combination of surfactant properties and antimicrobial effects. Its ability to reduce surface tension and disrupt microbial cell membranes makes it particularly valuable in both industrial and scientific applications.
Properties
CAS No. |
61792-35-6 |
|---|---|
Molecular Formula |
C26H56N2O6S |
Molecular Weight |
524.8 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-[3-(octadecanoylamino)propyl]azanium;methyl sulfate |
InChI |
InChI=1S/C25H52N2O2.CH4O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25(29)26-21-19-22-27(2,3)23-24-28;1-5-6(2,3)4/h28H,4-24H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
JOQAQKBSXCRNFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


